Ethyl 3-cyano-3-methyl-2-oxopropanoate

Catalog No.
S3127653
CAS No.
524729-53-1
M.F
C7H9NO3
M. Wt
155.153
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-cyano-3-methyl-2-oxopropanoate

CAS Number

524729-53-1

Product Name

Ethyl 3-cyano-3-methyl-2-oxopropanoate

IUPAC Name

ethyl 3-cyano-2-oxobutanoate

Molecular Formula

C7H9NO3

Molecular Weight

155.153

InChI

InChI=1S/C7H9NO3/c1-3-11-7(10)6(9)5(2)4-8/h5H,3H2,1-2H3

InChI Key

DOHIIYWAVNJMJZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C(C)C#N

Solubility

not available

Ethyl 3-cyano-3-methyl-2-oxopropanoate is an organic compound with the chemical formula C7H9NO3C_7H_9NO_3 and a molecular weight of 155.15 g/mol. It is classified as a cyano compound and an ester, notable for its unique structure which features a cyano group and a ketone functionality. The compound is identified by its CAS number 524729-53-1 and has various applications in organic synthesis, pharmaceuticals, and agrochemicals .

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.
  • Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to produce the corresponding carboxylic acid, specifically 3-cyano-3-methyl-2-oxopropanoic acid.
  • Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride, yielding 3-amino-3-methyl-2-oxopropanoate .

Common Reagents and Conditions

  • Nucleophilic Substitution:
    • Reagents: Alkyl halides, sodium hydroxide.
  • Hydrolysis:
    • Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide).
  • Reduction:
    • Reagents: Lithium aluminum hydride or catalytic hydrogenation.

Ethyl 3-cyano-3-methyl-2-oxopropanoate has been recognized for its potential biological activity. It serves as an intermediate in the synthesis of various biologically active molecules, making it valuable in medicinal chemistry. Its derivatives may exhibit pharmacological properties that could be explored further in drug development .

The synthesis of ethyl 3-cyano-3-methyl-2-oxopropanoate can be achieved through several methods, with one common approach involving:

  • Enolate Formation:
    • Ethyl acetoacetate is treated with sodium ethoxide in ethanol to generate the enolate ion.
  • Reaction with Cyanoacetic Acid:
    • The enolate ion then reacts with cyanoacetic acid under basic conditions to yield ethyl 3-cyano-3-methyl-2-oxopropanoate.

Industrial production often mirrors this synthetic route but is optimized for higher yields and purity through processes such as distillation and recrystallization .

Ethyl 3-cyano-3-methyl-2-oxopropanoate has diverse applications across various fields:

  • Chemistry: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biology: Acts as a building block for synthesizing biologically active compounds.
  • Medicine: Involved in drug development and therapeutic agent formulation.
  • Industry: Used in producing fine chemicals and specialty chemicals .

Ethyl 3-cyano-3-methyl-2-oxopropanoate can be compared to several similar compounds, each differing slightly in structure and reactivity:

Compound NameStructural DifferencesUnique Properties
Ethyl 3-cyano-2-oxopropanoateLacks the methyl group at position 3Different reactivity profile
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoateContains a phenyl groupAltered chemical properties due to phenyl
Ethyl 2-cyano-3-methyl-2-butenoateDifferent positional isomerExhibits different reactivity patterns

These comparisons highlight ethyl 3-cyano-3-methyl-2-oxopropanoate's unique combination of functional groups, which contributes to its distinct reactivity and applications across various scientific fields.

XLogP3

0.8

Dates

Modify: 2024-04-15

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